molecular formula C7H5BrN2S B1446373 4-Bromobenzo[d]thiazol-7-amine CAS No. 769-08-4

4-Bromobenzo[d]thiazol-7-amine

Cat. No. B1446373
CAS RN: 769-08-4
M. Wt: 229.1 g/mol
InChI Key: DPFMZNASRLJKNZ-UHFFFAOYSA-N
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Description

“4-Bromobenzo[d]thiazol-7-amine” is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Bromobenzo[d]thiazol-7-amine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 .


Physical And Chemical Properties Analysis

“4-Bromobenzo[d]thiazol-7-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

4-Bromobenzo[d]thiazol-7-amine: is a valuable building block in pharmaceutical synthesis. It serves as a precursor for the development of a variety of therapeutic agents. For instance, derivatives of benzothiazole have been explored for their potential as anticonvulsant , analgesic , anti-diabetic , anticancer , and antiviral agents .

Antimicrobial Activity

Thiazole derivatives, including those derived from 4-Bromobenzo[d]thiazol-7-amine, have been studied for their antimicrobial properties. Compounds with a thiazole core have shown effectiveness against a range of microbial pathogens, offering a pathway for the development of new antibacterial and antifungal medications .

Antitumor and Cytotoxic Drugs

The thiazole ring is a common motif in antitumor agents. Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities, making them candidates for cancer treatment drugs .

Neuroprotective Agents

Due to the biological significance of the thiazole ring, derivatives of 4-Bromobenzo[d]thiazol-7-amine are being investigated for their neuroprotective properties. These compounds could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from damage .

Antihypertensive Agents

Thiazole derivatives have been associated with antihypertensive activity. They can be designed to target specific pathways involved in blood pressure regulation, offering new avenues for the treatment of hypertension .

Anthelmintic Applications

Research has also been conducted on the use of benzothiazole derivatives as anthelmintic agents. These compounds have shown activity against parasitic worms, suggesting their use in treating infections caused by these parasites .

Safety and Hazards

The safety information for “4-Bromobenzo[d]thiazol-7-amine” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFMZNASRLJKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)SC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310601
Record name 4-Bromo-7-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

769-08-4
Record name 4-Bromo-7-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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